1-Ethyl-1-methylpyrrolidinium hexafluorophosphate
Description
Properties
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.F6P/c1-3-8(2)6-4-5-7-8;1-7(2,3,4,5)6/h3-7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYWUTMEDIHQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16F6NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047877 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121057-90-7 | |
| Record name | N-Ethyl-N-methylpyrrolidinium hexafluorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121057907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-ETHYL-N-METHYLPYRROLIDINIUM HEXAFLUOROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QI2ZY75YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-1-methylpyrrolidinium hexafluorophosphate can be synthesized through a quaternization reaction. This involves the reaction of 1-methylpyrrolidine with ethyl halides, followed by anion exchange with hexafluorophosphate salts .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale quaternization reactions under controlled conditions to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1-methylpyrrolidinium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hexafluorophosphate anion.
Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, metal salts, and other ionic liquids. Reactions are typically carried out under mild to moderate conditions to preserve the integrity of the ionic liquid .
Major Products Formed
The major products formed from reactions involving this compound include substituted pyrrolidinium salts and metal complexes .
Scientific Research Applications
Electrochemical Energy Applications
Lithium Batteries and Supercapacitors
EMPHF is recognized for its potential use in electrochemical energy storage systems, particularly lithium-ion batteries and supercapacitors. Its high ionic conductivity and thermal stability make it an excellent candidate for electrolytes in these devices. Studies have shown that ionic liquids like EMPHF can enhance the performance of lithium batteries by improving charge transfer rates and reducing the risk of leakage compared to conventional organic solvents .
Thermal Stability and Safety
The thermal stability of EMPHF is another advantage, as it exhibits a high decomposition temperature, which is beneficial for high-temperature applications in batteries. Additionally, its non-flammable nature reduces safety risks associated with traditional organic solvents .
Separation Processes
Solvent for Extraction and Purification
Ionic liquids, including EMPHF, have been employed as solvents for extraction processes due to their tunable properties. They can selectively dissolve certain compounds while leaving others undissolved, making them effective for the separation of complex mixtures. For example, EMPHF has been used in the extraction of aromatic compounds from aliphatic hydrocarbons, demonstrating its potential in petrochemical applications .
Phase Behavior Studies
Research has indicated that EMPHF can form eutectic mixtures with various solvents, which can be exploited in separation technologies. The phase behavior of EMPHF with different solvents has been extensively studied to optimize conditions for maximum separation efficiency .
Chemical Reactions and Catalysis
Catalyst Support
EMPHF serves as a medium for catalytic reactions due to its ability to stabilize reactive intermediates and enhance reaction rates. Its unique properties allow it to act as both a solvent and a catalyst support, facilitating various organic transformations .
Green Chemistry Applications
The use of EMPHF aligns with principles of green chemistry, as it often leads to reduced waste and improved reaction efficiencies compared to traditional solvents. The ability to recycle ionic liquids further enhances their sustainability in chemical processes .
Thermodynamic Properties
Thermodynamic Studies
Understanding the thermodynamic properties of EMPHF is crucial for optimizing its applications. Research has focused on measuring solubility parameters, heat capacities, and enthalpies of mixing with other solvents. These studies provide insights into how EMPHF interacts with various substances, guiding its application in separation technologies and reaction media .
Case Studies
Mechanism of Action
The mechanism of action of 1-Ethyl-1-methylpyrrolidinium hexafluorophosphate involves its ability to stabilize charged species and facilitate ionic interactions. It acts as a medium for various chemical reactions, enhancing reaction rates and selectivity. The hexafluorophosphate anion plays a crucial role in stabilizing the ionic environment .
Comparison with Similar Compounds
1-Ethyl-1-methylpyrrolidinium Bromide vs. Hexafluorophosphate
Replacing [PF₆]⁻ with bromide ([Br]⁻) significantly alters properties:
- Melting Point : The bromide analog has a melting point >260°C, whereas the hexafluorophosphate derivative is liquid at room temperature (RT) .
- Solubility : Bromide salts are hygroscopic and water-soluble, while [PF₆]⁻ analogs exhibit hydrophobic behavior .
- Conductivity: Bromide-based ILs show higher ionic conductivity in aqueous systems, but [PF₆]⁻ variants are preferred in non-aqueous electrolytes .
1-Methyl-1-propylpyrrolidinium Hexafluorophosphate
Increasing alkyl chain length (ethyl → propyl) reduces aqueous solubility. At 298 K, 1-methyl-1-propylpyrrolidinium [PF₆]⁻ has a solubility of 0.12 mol/L , compared to 0.18 mol/L for the ethyl-methyl analog, due to its larger molar volume .
| Compound | Molar Volume (cm³/mol) | Aqueous Solubility (mol/L, 298 K) |
|---|---|---|
| 1-Ethyl-1-methylpyrrolidinium [PF₆]⁻ | 220 | 0.18 |
| 1-Methyl-1-propylpyrrolidinium [PF₆]⁻ | 245 | 0.12 |
Anion Variants: [PF₆]⁻ vs. Other Anions
1-Ethyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)
- Thermal Stability : [NTf₂]⁻ salts decompose at ~400°C, slightly higher than [PF₆]⁻ analogs (~350°C) .
- Viscosity : [NTf₂]⁻ ILs have lower viscosity (η ~ 50 cP at 25°C) compared to [PF₆]⁻ derivatives (~100 cP) .
- Applications : [NTf₂]⁻ ILs are favored in high-temperature lubricants, while [PF₆]⁻ variants dominate in battery research .
1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate ([BF₄]⁻)
- Hydrophilicity : [BF₄]⁻ ILs are more hydrophilic, with water solubility ~5x higher than [PF₆]⁻ analogs .
- Cost : [BF₄]⁻ salts are cheaper but less stable in humid environments .
Cation Family Comparison: Pyrrolidinium vs. Imidazolium
1-Butyl-2,3-dimethylimidazolium Hexafluorophosphate
- Thermal Stability : Pyrrolidinium ILs decompose at ~350°C, outperforming imidazolium analogs (~300°C) .
- Conductivity : Imidazolium ILs exhibit higher ionic conductivity (~15 mS/cm) due to lower cation-anion interaction .
- Toxicity : Pyrrolidinium ILs generally show lower cytotoxicity than imidazolium variants .
Hexafluorophosphate Salts with Different Cations
Lithium Hexafluorophosphate (LiPF₆)
- Application : LiPF₆ is the industry standard for lithium-ion batteries but hydrolyzes readily, limiting its use in humid conditions. In contrast, 1-ethyl-1-methylpyrrolidinium [PF₆]⁻ is moisture-stable .
- Conductivity : LiPF₆ has superior Li⁺ mobility (σ ~ 10 mS/cm in EC/DMC), while pyrrolidinium [PF₆]⁻ ILs require additives for comparable performance .
Ammonium Hexafluorophosphate (NH₄PF₆)
- Solubility : NH₄PF₆ is highly water-soluble (used in dental care), whereas pyrrolidinium [PF₆]⁻ ILs are hydrophobic .
- Stability : NH₄PF₆ decomposes above 200°C, making it less suitable for high-temperature applications .
Key Research Findings
- Solubility Trends : Aqueous solubility of [PF₆]⁻ ILs inversely correlates with molar volume (R² = 0.93), as demonstrated by Neves et al. .
- Thermal Stability : Pyrrolidinium cations enhance decomposition temperatures by ~50°C compared to imidazolium analogs .
- Toxicity : 1-Ethyl-1-methylpyrrolidinium [PF₆]⁻ exhibits lower ecotoxicity (EC₅₀ > 100 mg/L) than 1-ethylpyridinium [PF₆]⁻ (EC₅₀ ~ 10 mg/L) .
Biological Activity
1-Ethyl-1-methylpyrrolidinium hexafluorophosphate (EMPHF) is an ionic liquid that has garnered attention in various fields including chemistry, biology, and materials science. Its unique properties, such as low volatility and high thermal stability, make it an attractive candidate for numerous applications. This article focuses on the biological activity of EMPHF, highlighting its interactions with biological systems, cytotoxicity, and potential therapeutic implications.
- Chemical Formula : C₇H₁₄F₆N
- Molecular Weight : 213.19 g/mol
- CAS Number : 121057-90-7
Ionic liquids like EMPHF interact with biomolecules through various mechanisms, primarily influencing enzyme activity and cellular processes. The hexafluorophosphate anion can affect membrane permeability and ion transport, while the cation may interact with proteins and nucleic acids.
Cytotoxicity Studies
Cytotoxicity is a critical aspect of evaluating the biological safety of EMPHF. Several studies have assessed its effects on different cell lines:
- HeLa Cells : EMPHF demonstrated moderate toxicity with an effective concentration (EC50) of approximately 13.9 mM after 48 hours of exposure. This level of toxicity indicates potential risks when used in biological applications .
- Zebrafish Embryos : In vivo studies using zebrafish embryos showed a concentration-dependent response to EMPHF. At higher concentrations (20 mM), complete lethality was observed by day 1, while lower concentrations resulted in improved survival rates (45% at 2.5 mM) .
Effects on Enzyme Activity
Research has shown that EMPHF can modulate enzyme activities, which is crucial for understanding its potential therapeutic applications:
- Laccase Activity : At pH levels of 5, the presence of EMPHF resulted in less loss of laccase activity compared to control samples, suggesting a protective effect under acidic conditions .
- Urease Activity : Studies indicated that urease activity was stimulated at lower concentrations but inhibited at higher levels, demonstrating a biphasic response .
Environmental Impact
The environmental persistence of EMPHF raises concerns about its long-term effects on ecosystems. Research indicates that ionic liquids can alter microbial community structures in soil, affecting biodiversity and enzymatic activities critical for nutrient cycling .
Data Tables
| Cell Line | EC50 (mM) | Observations |
|---|---|---|
| HeLa | 13.9 | Moderate toxicity observed |
| Zebrafish Embryos | Varies | Concentration-dependent survival rates |
| Enzyme | Effect at Low Concentration | Effect at High Concentration |
|---|---|---|
| Laccase | Enhanced activity | Reduced activity |
| Urease | Stimulated | Inhibited |
Q & A
Q. How is 1-ethyl-1-methylpyrrolidinium hexafluorophosphate synthesized, and what precautions are necessary?
Methodological Answer: Synthesis typically involves quaternization of 1-ethylpyrrolidine with methyl iodide, followed by anion exchange with hexafluorophosphoric acid (HPF₆). The reaction requires anhydrous conditions due to HPF₆'s sensitivity to hydrolysis. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted precursors and halide impurities. Safety measures include using hydrofluoric acid-resistant equipment (e.g., PTFE-lined reactors) and rigorous inert gas (N₂/Ar) purging to prevent moisture ingress .
Q. What analytical techniques are used to confirm the structure and purity of this ionic liquid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm cation structure (e.g., ethyl/methyl group integration) .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies PF₆⁻ anion bands (e.g., ~740–750 cm⁻¹ for P-F stretching) .
- Elemental Analysis: Validates C, H, N, and F content.
- X-ray Crystallography: Resolves crystal structure (if single crystals are obtainable) .
- Ion Chromatography: Detects halide impurities (e.g., residual Cl⁻/I⁻ from synthesis) .
Q. How is the solubility of this ionic liquid in aqueous and organic solvents determined experimentally?
Methodological Answer: Solubility is measured via electrical conductivity in water at controlled temperatures (288.15–318.15 K). A conductivity meter is calibrated with standard solutions, and the ionic liquid is incrementally added until saturation (indicated by a plateau in conductivity). For organic solvents (e.g., acetonitrile, DMSO), gravimetric methods are used after solvent evaporation under vacuum. Data is often correlated with molar volume to predict solubility trends .
Q. What thermal stability parameters are critical for handling this compound?
Methodological Answer: Differential Scanning Calorimetry (DSC) determines melting points and decomposition temperatures. For example, this compound exhibits a melting point >300°C . Thermogravimetric Analysis (TGA) under N₂/air quantifies decomposition onset (typically >350°C for PF₆⁻-based ionic liquids). Researchers should avoid prolonged heating above 150°C to prevent anion degradation .
Advanced Research Questions
Q. How is this ionic liquid employed in electrochemical systems, and what are its limitations?
Methodological Answer: As a non-coordinating electrolyte, it enhances ionic conductivity in lithium-ion batteries when paired with LiPF₆. Electrochemical stability is assessed via cyclic voltammetry (CV) in a three-electrode cell (e.g., Pt working electrode, Li reference). A wide electrochemical window (~4.5 V vs. Li/Li⁺) is typical, but trace moisture can hydrolyze PF₆⁻ to HF, degrading performance. Pre-drying (molecular sieves) and glovebox handling are essential .
Q. What role does this compound play in catalytic processes, and how are mechanisms elucidated?
Methodological Answer: It acts as a phase-transfer catalyst in biphasic reactions (e.g., Suzuki-Miyaura coupling). Mechanistic studies use in situ Raman spectroscopy to track anion-cation interactions during catalysis. Kinetic isotope effects (KIEs) and density functional theory (DFT) modeling further clarify transition states. For example, PF₆⁻’s low nucleophilicity minimizes catalyst poisoning in palladium-mediated reactions .
Q. How can contradictions in experimental data (e.g., solubility vs. temperature) be resolved?
Methodological Answer: Conflicting solubility data may arise from impurities or measurement techniques. Researchers should:
Q. What computational models predict the behavior of this ionic liquid in complex systems?
Methodological Answer: The COSMO-RS (Conductor-like Screening Model for Real Solvents) predicts solubility, phase equilibria, and activity coefficients. Input parameters include σ-profiles (charge distribution) derived from quantum chemical calculations. For example, COSMO-RS accurately forecasts aqueous solubility trends of PF₆⁻ salts based on cation hydrophobicity . Molecular dynamics (MD) simulations further explore diffusion coefficients and ion-pairing dynamics in electrolytes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
